N-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)-2-methylpropanamide
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Overview
Description
N-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)-2-methylpropanamide is a complex organic compound that features a pyrazole ring, a quinoxaline moiety, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Quinoxaline synthesis: The quinoxaline moiety can be synthesized by condensing o-phenylenediamine with a diketone.
Coupling reaction: The pyrazole and quinoxaline units are then coupled using a suitable linker, often involving amide bond formation.
Final assembly: The final compound is assembled by reacting the intermediate with 3-amino-phenyl-2-methylpropanamide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Quinoxaline: A core structure present in the compound, known for its biological activities.
N-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]amino}phenyl)-2-methylpropanamide: A closely related compound with slight structural variations.
Uniqueness
N-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)-2-methylpropanamide is unique due to its combination of a pyrazole ring, quinoxaline moiety, and amide group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H24N6O |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[3-[[3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H24N6O/c1-14(2)23(30)25-18-9-7-8-17(13-18)24-21-22(29-16(4)12-15(3)28-29)27-20-11-6-5-10-19(20)26-21/h5-14H,1-4H3,(H,24,26)(H,25,30) |
InChI Key |
PFHSEOPOXKOIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)NC(=O)C(C)C)C |
Origin of Product |
United States |
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